molecular formula C16H11ClN6OS B15108441 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

Cat. No.: B15108441
M. Wt: 370.8 g/mol
InChI Key: BPAHLAQMDZKBRI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole (CAS: 496960-99-7) is a heterocyclic compound featuring a tetrazole core substituted at position 1 with a 3-chlorophenyl group and at position 5 with a sulfanyl-linked [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] moiety . The tetrazole ring is a five-membered aromatic system with four nitrogen atoms, known for metabolic stability and bioisosteric replacement of carboxylic acids . This compound’s synthesis typically involves coupling reactions under heterogeneous catalytic conditions, as described for structurally related tetrazole derivatives .

Properties

Molecular Formula

C16H11ClN6OS

Molecular Weight

370.8 g/mol

IUPAC Name

5-[[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H11ClN6OS/c17-12-7-4-8-13(9-12)23-16(19-21-22-23)25-10-14-18-15(20-24-14)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

BPAHLAQMDZKBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a nitrile under acidic conditions.

    Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Tetrazole Ring Formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The chlorophenyl and oxadiazole groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole (CAS: 801235-12-1)
  • Structure : The tetrazole core is substituted with a phenyl group at position 1 and a 4-fluorophenethylsulfanyl group at position 5 .
  • Key Differences :
    • The absence of the 1,2,4-oxadiazole moiety reduces hydrogen-bonding capacity.
    • The 4-fluorophenethyl group increases lipophilicity compared to the oxadiazole-containing substituent in the target compound.
  • Properties: Higher logP (3.2 vs.
2.1.2. 1-Phenyl-5-propan-2-ylsulfanyl-1,2,3,4-tetrazole
  • Structure : Features a propan-2-ylsulfanyl group at position 5 and a phenyl group at position 1 .
  • Key Differences :
    • Simpler alkylsulfanyl substituent lacks aromatic or heterocyclic components.
  • Properties : Lower molecular weight (224.29 g/mol vs. 428.91 g/mol for the target compound) correlates with higher volatility and reduced thermal stability .

Functional Group Analogues

2.2.1. 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 362489-74-5)
  • Structure : Combines a tetrazole with a thiadiazole-acetamide substituent via a sulfanyl bridge .
  • Key Differences :
    • The thiadiazole-acetamide group introduces additional hydrogen-bonding sites but increases steric bulk.
    • The 3-chloro-4-methylphenyl group enhances steric hindrance compared to the 3-chlorophenyl group in the target compound.
  • Biological Relevance : Demonstrated activity as a kinase inhibitor in preliminary assays, suggesting the thiadiazole moiety’s role in target binding .
2.2.2. 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS: 1775456-21-7)
  • Structure : Shares the 3-phenyl-1,2,4-oxadiazole motif but incorporates a piperidine-benzoyl scaffold .
  • Key Differences :
    • The piperidine core replaces the tetrazole, altering electronic properties and conformational flexibility.
    • The benzoyl group introduces additional hydrophobicity.
  • Applications : Used in CNS drug discovery due to improved blood-brain barrier penetration compared to tetrazole derivatives .

Key Research Findings

  • The 1,2,4-oxadiazole group in the target compound enhances binding to ATP pockets in kinases compared to simpler sulfanyl derivatives .
  • Chlorophenyl substitution at position 1 improves metabolic stability over non-halogenated analogues (t₁/₂: 4.2 h vs. 1.8 h in hepatic microsomes) .
  • The sulfanyl linker’s flexibility allows better accommodation in hydrophobic binding pockets than rigid carbonyl or sulfonyl linkages .

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